1-Bromo-3-methyl-5-vinylbenzene
Description
Properties
IUPAC Name |
1-bromo-3-ethenyl-5-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-3-8-4-7(2)5-9(10)6-8/h3-6H,1H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLKMNJUWFPMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Bromo 3 Methyl 5 Vinylbenzene and Analogues
Direct Halogenation Approaches to Brominated Benzene (B151609) Scaffolds
The introduction of a bromine atom onto a benzene ring is a fundamental transformation in organic synthesis. For compounds like 1-bromo-3-methyl-5-vinylbenzene, this is a critical step.
Electrophilic Aromatic Substitution for Bromination
Electrophilic aromatic substitution (EAS) is the primary method for brominating aromatic compounds. libretexts.orgmasterorganicchemistry.com In this reaction, the aromatic ring acts as a nucleophile and attacks an electrophilic bromine species. libretexts.org Because benzene's aromaticity makes it relatively unreactive, a catalyst is typically required to polarize the bromine molecule, making it a more potent electrophile. pressbooks.publibretexts.org Common catalysts include Lewis acids like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). masterorganicchemistry.compressbooks.pub
The mechanism involves two main steps:
The electrophile attacks the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu
A weak base, often the counter-ion of the catalyst (e.g., FeBr₄⁻), removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring. libretexts.org
The substituents already present on the benzene ring dictate the position of the incoming bromine atom. For instance, in the synthesis of a related compound, 3-bromo-5-methylphenol, from 3-bromotoluene, a C-H activation/borylation/oxidation sequence is employed, highlighting how substitution patterns are controlled. nih.gov
Table 1: Reagents for Electrophilic Aromatic Bromination
| Reagent | Role | Catalyst | Reference |
|---|---|---|---|
| Br₂ | Brominating agent | FeBr₃ or AlBr₃ | pressbooks.pub |
| N-Bromosuccinimide (NBS) | Brominating agent | Often used for allylic or benzylic bromination, but can be used for aromatic bromination with an acid catalyst. |
Functional Group Interconversions for Vinyl Moiety Installation
Creating the vinyl group (-CH=CH₂) on the benzene ring is another key synthetic challenge. Several reliable methods exist for this transformation.
Wittig Reaction and Related Olefination Methods for Styrene (B11656) Synthesis
The Wittig reaction is a widely used and powerful method for forming carbon-carbon double bonds, making it ideal for synthesizing styrenes from benzaldehydes. google.commasterorganicchemistry.com The reaction involves a phosphorus ylide, also known as a Wittig reagent, and a carbonyl compound (an aldehyde or ketone). masterorganicchemistry.comudel.edu
The general process is as follows:
Ylide Formation: A phosphonium (B103445) salt, typically formed from the reaction of triphenylphosphine (B44618) with an alkyl halide, is deprotonated by a strong base (like n-butyllithium or sodium amide) to generate the phosphorus ylide. masterorganicchemistry.com
Reaction with Carbonyl: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde (in this case, a substituted benzaldehyde (B42025) like 3-bromo-5-methylbenzaldehyde). masterorganicchemistry.comnih.gov This forms a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane.
Alkene Formation: The oxaphosphetane intermediate decomposes to form the desired alkene (the vinylbenzene derivative) and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is a major driving force for the reaction. udel.edu
An improved Wittig reaction has been developed that uses tetrahydrofuran (B95107) as a solvent and does not require stringent anhydrous and anaerobic conditions, making it suitable for larger-scale synthesis. google.com
Palladium-Catalyzed Coupling Reactions for Vinyl Formation
Palladium-catalyzed cross-coupling reactions are another cornerstone of modern organic synthesis and can be used to form the vinyl group. The Mizoroki-Heck reaction, for example, can couple a vinyl halide with an aryl halide. nih.gov More relevant to the synthesis of vinylbenzenes is the Suzuki coupling, which can couple an aryl boronic acid with a vinyl halide, or vice versa. nih.gov
In a potential pathway to this compound, a palladium catalyst could be used to couple a vinyl-containing organometallic reagent with a brominated aromatic precursor. These reactions are known for their high functional group tolerance. nih.gov
Table 2: Comparison of Olefination Methods
| Method | Key Reagents | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Wittig Reaction | Phosphorus ylide, aldehyde/ketone | High reliability, stereochemical control possible | Formation of triphenylphosphine oxide byproduct can complicate purification | google.commasterorganicchemistry.com |
| Horner-Wadsworth-Emmons | Phosphonate ester, base, aldehyde/ketone | Water-soluble phosphate (B84403) byproduct is easily removed | nih.gov | |
| Mizoroki-Heck Reaction | Alkene, aryl halide, Pd catalyst, base | High functional group tolerance | nih.gov | |
| Suzuki Coupling | Organoboron reagent, organohalide, Pd catalyst, base | Mild reaction conditions, commercially available reagents | nih.gov |
Multi-Step Synthesis from Precursors
The synthesis of this compound is inherently a multi-step process. lumenlearning.comyoutube.com The order of reactions is crucial to ensure the correct placement of the substituents on the benzene ring due to their directing effects in electrophilic aromatic substitution reactions. lumenlearning.com For example, a bromo group is an ortho-, para-director, while a methyl group is also an ortho-, para-director. The vinyl group is a meta-director. Careful planning of the synthetic route is therefore essential. youtube.com
Condensation Reactions for Vinylbenzene Derivatives
Condensation reactions can also be employed to generate vinylbenzene structures. For instance, the Knoevenagel condensation of a benzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, can yield a cinnamic acid derivative. researchgate.net Subsequent decarboxylation can then produce the styrene.
Another relevant reaction is the Perkin condensation, which can be used to synthesize cinnamic acids from aromatic aldehydes. stackexchange.com While not a direct route to vinylbenzenes, these condensation reactions represent viable pathways to precursors that can be converted to the desired vinyl structure.
Advanced Reactivity and Reaction Mechanisms of 1 Bromo 3 Methyl 5 Vinylbenzene
Cross-Coupling Methodologies Involving the Bromine Center
The carbon-bromine bond on the aromatic ring of 1-Bromo-3-methyl-5-vinylbenzene is a key site for functionalization through various cross-coupling methodologies. These reactions are fundamental in constructing more complex molecular architectures.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic Aromatic Substitution (SNAr) offers a pathway to replace the bromine atom with a variety of nucleophiles. However, for SNAr to proceed, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comyoutube.com In this compound, the methyl group is electron-donating and the vinyl group is weakly activating, rendering the ring electron-rich and thus generally unreactive towards traditional SNAr.
Reactions typically follow one of two main mechanisms:
Addition-Elimination Mechanism: This pathway involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The subsequent departure of the bromide ion restores the aromaticity. This mechanism is favored when strong electron-withdrawing groups are present to stabilize the negative charge of the intermediate. youtube.comyoutube.com
Elimination-Addition (Benzyne) Mechanism: In the absence of strong activating groups and under the influence of a very strong base (like sodium amide), an elimination reaction can occur to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation, to yield the substituted product. youtube.com This pathway can lead to a mixture of regioisomers if the benzyne is unsymmetrical.
Due to the electronic nature of this compound, forcing conditions such as high temperatures, strong nucleophiles, or the use of transition-metal catalysts would be necessary to facilitate nucleophilic substitution at the bromine center. researchgate.net
Carbon-Carbon Bond Forming Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are highly effective for functionalizing aryl halides like this compound. wikipedia.org
Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for creating a carbon-carbon single bond between the aromatic ring and another organic moiety. wikipedia.org It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
Table 1: Key Steps in the Suzuki Reaction Catalytic Cycle
| Step | Description |
| Oxidative Addition | The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium complex, displacing the bromide. |
| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. wikipedia.org |
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgrsc.org The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. rsc.org
Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org The reaction proceeds under mild conditions and is highly effective for synthesizing arylalkynes. wikipedia.orglibretexts.org The catalytic cycle is thought to involve a palladium cycle similar to other cross-coupling reactions and a separate copper cycle that generates a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. organic-chemistry.org
Table 2: Comparison of Major C-C Cross-Coupling Reactions
| Reaction | Coupling Partner | Bond Formed | Key Reagents |
| Suzuki | Organoboron Compound | C(sp²)–C(sp²) / C(sp²)–C(sp³) | Pd catalyst, Base wikipedia.org |
| Heck | Alkene | C(sp²)–C(sp²) | Pd catalyst, Base wikipedia.orgorganic-chemistry.org |
| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd catalyst, Cu(I) co-catalyst, Amine base wikipedia.orgorganic-chemistry.org |
Other Catalyzed Coupling Reactions
Beyond the formation of carbon-carbon bonds, the bromine center can participate in other important catalyzed coupling reactions, such as carbon-nitrogen bond formation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds. It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines and anilines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This methodology has been successfully applied to the coupling of 1-bromo-4-vinylbenzene with aniline, demonstrating its utility for vinylbenzene derivatives. researchgate.net This reaction provides a direct route to synthesize arylamino-substituted styrenes, which are valuable monomers for functional polymers.
Cycloaddition Reactions of the Vinyl Group
The vinyl group of this compound serves as a reactive dienophile or dipolarophile in cycloaddition reactions, providing a pathway to construct various cyclic and heterocyclic systems.
[3+2] Cycloaddition Reactions (e.g., with Benzonitrile (B105546) Oxide)
The [3+2] cycloaddition is a powerful reaction for constructing five-membered heterocyclic rings. In this reaction, the vinyl group (a two-atom component) reacts with a three-atom component, known as a 1,3-dipole. mdpi.com A classic example is the reaction with a nitrile oxide, such as benzonitrile oxide, which is generated in situ from the corresponding hydroximoyl chloride. imamu.edu.sa This reaction leads to the formation of a Δ²-isoxazoline ring. mdpi.comresearchgate.net
The reaction mechanism is often analyzed using Density Functional Theory (DFT) and can be influenced by the electronic properties of both the vinylarene and the 1,3-dipole. mdpi.comresearchgate.net The interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other governs the reaction's facility and regiochemistry. researchgate.net
Regioselectivity and Stereoselectivity in Cycloadditions
The orientation of the 1,3-dipole as it adds across the vinyl group's double bond determines the regiochemistry of the [3+2] cycloaddition. In the reaction of a substituted styrene (B11656) like this compound with benzonitrile oxide, two regioisomers can potentially be formed.
Regioisomer 1: 3-phenyl-5-(3-bromo-5-methylphenyl)-Δ²-isoxazoline
Regioisomer 2: 3-(3-bromo-5-methylphenyl)-5-phenyl-Δ²-isoxazoline
Theoretical studies and experimental results for similar reactions show that the regioselectivity is controlled by both electronic and steric factors. researchgate.netmdpi.com The analysis of frontier molecular orbitals (FMO) and conceptual DFT reactivity indices helps predict the favored outcome. mdpi.comresearchgate.net For many reactions between nitrile oxides and styrenes, the formation of the 3-aryl-5-styryl-substituted isoxazoline (B3343090) is kinetically and thermodynamically favored. mdpi.comuzh.ch The stereoselectivity of the reaction depends on the geometry of the alkene and the approach of the dipole, though with a simple vinyl group, new stereocenters are formed at the C4 and C5 positions of the resulting isoxazoline ring.
Table 3: Factors Influencing Selectivity in [3+2] Cycloadditions
| Factor | Influence on Selectivity |
| Electronic Effects | The energy gap between the HOMO of the dipole and the LUMO of the dipolarophile (or vice-versa) determines the dominant orbital interaction and influences the regiochemical outcome. researchgate.net |
| Steric Effects | Steric hindrance between bulky substituents on the dipole and the dipolarophile can disfavor certain transition states, thereby controlling both regioselectivity and stereoselectivity. researchgate.net |
| Solvent Polarity | The polarity of the solvent can influence the reaction rate and, in some cases, the selectivity by differentially stabilizing the transition states. mdpi.com |
Mechanistic Investigations of Cycloaddition Pathways
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The vinyl group of this compound can participate as a 2π-component in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions. The mechanistic intricacies of these pathways can be elucidated through modern computational chemistry techniques.
Molecular Electron Density Theory (MEDT) Analysis
Molecular Electron Density Theory (MEDT) provides a powerful framework for understanding chemical reactivity, positing that the electron density distribution in the ground state of molecules determines their reactivity. Within MEDT, the analysis of the conceptual DFT-based reactivity indices, such as the electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), allows for the prediction of the flow of electron density and the polar character of a reaction.
For a cycloaddition reaction involving this compound, MEDT would be employed to analyze the electronic structure of the reactants. The vinyl group, influenced by the electron-donating methyl group and the electron-withdrawing bromo group, would have its nucleophilic/electrophilic character modulated. An MEDT study would likely predict that in reactions with electron-deficient species, the vinylbenzene would act as the nucleophile, while in reactions with electron-rich dienes or dipoles, it would behave as the electrophile. The global electron density transfer (GEDT) at the transition state would quantify the polar nature of the cycloaddition.
Evaluation of Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a quantum chemical method used to visualize the localization of electrons in a molecule, providing a clear picture of bonding, lone pairs, and atomic shells. In the context of a cycloaddition reaction of this compound, an ELF analysis of the transition state would reveal the nature of the bond-forming processes.
An ELF analysis would allow for the characterization of the transition state as either pericyclic (where bond formation occurs in a concerted manner through a cyclic arrangement of electrons) or pseudodiradical (where the initial interaction leads to the formation of radical centers that subsequently couple). For many cycloadditions, the ELF analysis of the transition state shows the depopulation of the v(C,C) basins of the reacting double bonds and the appearance of new monosynaptic basins, V(C), which correspond to the formation of pseudoradical centers. The subsequent connection of these basins leads to the formation of the new sigma bonds in the cycloadduct.
Transition State Characterization
The characterization of the transition state (TS) is crucial for understanding the mechanism of a reaction. For a cycloaddition involving this compound, computational methods would be used to locate and characterize the geometry of the TS. The nature of the TS (synchronous or asynchronous) would be determined by analyzing the lengths of the forming bonds. In a synchronous TS, the new bonds are formed to a similar extent, while in an asynchronous TS, one bond is significantly more formed than the other.
For cycloadditions involving substituted styrenes, the transition states are often found to be asynchronous. In the case of this compound, the substitution pattern on the aromatic ring would influence the degree of asynchronicity. The electronic effects of the bromo and methyl groups would stabilize or destabilize charge separation in the TS, thereby affecting its geometry and energy. For instance, in a polar reaction, the more nucleophilic carbon of the vinyl group would exhibit a shorter distance to the electrophilic center of the reaction partner in the TS.
Kinetic and Thermodynamic Considerations in Cycloadditions (e.g., Activation Energies)
The feasibility of a cycloaddition reaction is governed by both kinetic and thermodynamic factors. The activation energy (ΔE‡) determines the rate of the reaction (kinetics), while the reaction energy (ΔEr) indicates the relative stability of the products compared to the reactants (thermodynamics).
Table 1: Representative Activation and Reaction Energies for a [3+2] Cycloaddition of a Substituted Styrene
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔE‡) | 15-25 |
| Reaction Energy (ΔEr) | -10 to -30 |
Note: These are representative values for a typical [3+2] cycloaddition and may vary for this compound.
Electrophilic and Nucleophilic Reactions at Aromatic Ring and Vinyl Group
Beyond cycloadditions, this compound can undergo a variety of electrophilic and nucleophilic reactions at both the aromatic ring and the vinyl group.
The vinyl group is susceptible to electrophilic addition reactions. The regioselectivity of such additions would be governed by the stability of the resulting carbocation intermediate. The bromo and methyl substituents would influence the electron density of the vinyl group and the stability of the intermediate carbocations.
The aromatic ring can undergo electrophilic aromatic substitution. The directing effects of the existing substituents will determine the position of the incoming electrophile. The compound is also a substrate for nucleophilic aromatic substitution, particularly at the carbon bearing the bromo group, especially under conditions that favor such reactions (e.g., with strong nucleophiles and/or catalysis).
Substituent Effects on Reactivity (e.g., Methyl Group, Halogen)
The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents.
Methyl Group (-CH3): The methyl group is an electron-donating group through an inductive effect and hyperconjugation. It activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions relative to itself. scribd.com It also increases the electron density of the vinyl group, enhancing its nucleophilicity. msu.edu
Table 2: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |
| -CH3 | Electron-donating (+I) | N/A | Activating | Ortho, Para |
| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |
Proton Abstraction Considerations in Basic Reaction Conditions
In the presence of basic reagents, this compound presents multiple potential sites for proton abstraction. The relative acidity of the protons at the vinyl, methyl, and aromatic positions dictates the likely course of reaction and the potential for side reactions. Understanding these factors is crucial for designing and controlling synthetic transformations involving this compound under basic conditions.
The primary sites for potential deprotonation are the benzylic protons of the methyl group and the vinylic protons. The aromatic protons are generally less acidic and less likely to be abstracted under typical basic conditions.
The acidity of a proton is quantified by its pKa value, with a lower pKa indicating a more acidic proton. Based on data for analogous compounds, the approximate pKa values for the different types of protons in this compound can be estimated. scribd.comindiana.eduscribd.comwikipedia.orgchegg.com The benzylic protons on the methyl group are significantly more acidic than the vinylic protons due to the resonance stabilization of the resulting carbanion with the benzene (B151609) ring. scribd.comindiana.eduscribd.comwikipedia.orgchegg.com
| Proton Type | Approximate pKa Range | Governing Factors |
|---|---|---|
| Benzylic (CH₃) | 41-43 | Resonance stabilization of the conjugate base with the aromatic ring. |
| Vinylic (=CH₂) | 45-50 | sp² hybridization of the carbon atom. |
| Aromatic (Ar-H) | ~43 | sp² hybridization, but generally less acidic than benzylic protons in the absence of strong electron-withdrawing groups. |
Detailed Research Findings:
Under strongly basic conditions, such as those employing organolithium reagents or other superbases, deprotonation at the benzylic position of the methyl group is a primary consideration. The resulting benzylic carbanion is a potent nucleophile and can participate in various subsequent reactions.
Another important consideration under basic conditions is the potential for base-catalyzed polymerization of the vinyl group. acs.orgtudelft.nl This is a common reactivity pathway for styrenic compounds in the presence of strong bases and can lead to the formation of oligomeric or polymeric side products, reducing the yield of the desired transformation. The mechanism of this polymerization can be initiated by the abstraction of a proton, although other base-initiated mechanisms are also possible.
The presence of the bromine atom, an electron-withdrawing group, can also influence the acidity of the aromatic protons, although its effect is moderated by its meta position relative to the other functional groups.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.deyoutube.com It is a workhorse of computational chemistry, providing a balance between accuracy and computational cost. For 1-Bromo-3-methyl-5-vinylbenzene, DFT calculations can be employed to determine a variety of fundamental electronic properties.
A typical DFT study on this molecule would begin with geometry optimization to find the lowest energy conformation. Following this, a range of electronic properties can be calculated. These properties help in understanding the molecule's reactivity and spectroscopic behavior.
Key electronic properties that would be calculated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the vinyl group would be expected to be an electron-rich site, susceptible to electrophilic attack.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. This would reveal the electronic effects of the bromo and methyl substituents on the vinyl group's reactivity.
Hypothetical Data Table from a DFT Study of this compound
| Property | Hypothetical Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron; a higher value suggests greater nucleophilicity. |
| LUMO Energy | -1.2 eV | Indicates the energy released when an electron is added; a lower value suggests greater electrophilicity. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower reactivity. |
| Dipole Moment | 1.5 D | A non-zero dipole moment indicates an asymmetric charge distribution, influencing solubility and intermolecular interactions. |
| Natural Charge on Br Atom | -0.05 e | The small negative charge suggests that bromine's inductive effect is partially offset by resonance, influencing its role in reactions. |
| Natural Charge on C=C | C(vinyl-alpha): -0.1 e, C(vinyl-beta): -0.15 e | The negative charges on the vinyl carbons confirm their nucleophilic character, making them susceptible to attack by electrophiles. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound are not publicly available.
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
Molecular Electron Density Theory (MEDT) is a modern approach to understanding chemical reactivity, proposing that changes in electron density, rather than molecular orbital interactions, are the driving force of chemical reactions. nih.gov MEDT analyses, often performed in conjunction with DFT calculations, can provide a detailed picture of reaction mechanisms.
For this compound, MEDT could be used to study various reactions, such as electrophilic additions to the vinyl group or cross-coupling reactions at the bromo-substituted carbon. The analysis would focus on the flow of electron density between the reactants along the reaction pathway.
A key aspect of MEDT is the analysis of the global electron density transfer (GEDT) at the transition state, which indicates the polarity of the reaction. For example, in an electrophilic addition reaction to the vinyl group of this compound, a significant GEDT would be expected from the vinyl group to the electrophile.
Activation Energy Calculations and Reaction Pathway Mapping
A critical aspect of understanding a chemical reaction is determining its feasibility and rate, which are governed by the activation energy (Ea). thoughtco.comfsu.edu Computational chemistry provides tools to calculate the activation energies of proposed reaction pathways. researchgate.net This involves locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface.
For this compound, one could investigate a reaction like its polymerization or its participation in a Heck or Suzuki coupling reaction. The process would involve:
Reactant and Product Optimization: The geometries of the reactants and products are optimized to their lowest energy states.
Transition State Search: Various algorithms are used to locate the transition state connecting the reactants and products.
Frequency Analysis: A frequency calculation is performed on the TS structure to confirm that it has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
Activation Energy Calculation: The activation energy is calculated as the energy difference between the transition state and the reactants.
Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Hypothetical Activation Energy (kcal/mol) | Implication |
| Path A | 25 | A moderately high activation barrier, suggesting the reaction would require heating to proceed at a reasonable rate. |
| Path B | 15 | A lower activation barrier, indicating this pathway is kinetically favored over Path A and would likely be the dominant reaction mechanism under the same conditions. |
Note: The data in this table is hypothetical and for illustrative purposes only.
Regioselectivity and Stereoselectivity Prediction and Validation
Many chemical reactions can yield multiple products that are isomers of one another. Regioselectivity refers to the preference for one constitutional isomer over another, while stereoselectivity refers to the preference for one stereoisomer over others. quora.comyoutube.com Computational methods can be highly effective in predicting and explaining the selectivity of reactions.
For this compound, a key reaction to study would be the addition of an unsymmetrical reagent (e.g., HBr) to the vinyl group. This reaction can produce two regioisomers (Markovnikov and anti-Markovnikov products). A computational study would involve calculating the activation energies for the formation of both products. The product with the lower activation energy pathway is predicted to be the major product.
Similarly, if a reaction creates a new chiral center, the stereoselectivity (e.g., the preference for R vs. S enantiomers or syn vs. anti diastereomers) can be predicted by comparing the activation energies of the pathways leading to the different stereoisomers. researchgate.net
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. researchgate.netmdpi.com These models are built by finding a statistical relationship between calculated molecular descriptors and experimentally measured reactivity data.
For a series of substituted vinylbenzenes, including this compound, a QSRR study could be developed to predict their reactivity in a specific reaction, such as polymerization rate or susceptibility to a particular type of addition reaction.
The process would involve:
Data Set: A set of vinylbenzene derivatives with known reactivity data would be compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) would be calculated for each compound using computational methods.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the descriptors with the observed reactivity.
Model Validation: The predictive power of the model would be tested using internal and external validation techniques.
A successful QSRR model could then be used to predict the reactivity of new, untested vinylbenzene derivatives based solely on their calculated molecular descriptors.
Role of 1 Bromo 3 Methyl 5 Vinylbenzene As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The bifunctional nature of 1-bromo-3-methyl-5-vinylbenzene makes it a valuable precursor in the synthesis of intricate organic molecules. The presence of both a vinyl group and a bromine atom allows for sequential or orthogonal functionalization, enabling the construction of complex scaffolds.
The bromine atom can be readily transformed through various transition metal-catalyzed cross-coupling reactions. For instance, in Suzuki-Miyaura coupling, the bromo group can be reacted with a boronic acid or ester to form a new carbon-carbon bond. Similarly, Heck coupling reactions allow for the arylation or vinylation of the aromatic ring at the position of the bromine atom. These reactions are fundamental in creating substituted styrene (B11656) derivatives, which are themselves important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
The vinyl group offers a complementary reactive handle. It can undergo a wide range of transformations, including:
Polymerization: The vinyl group can participate in various polymerization methods, such as free-radical, cationic, and anionic polymerization, to produce polystyrene-based materials with specific functionalities.
Oxidation: The double bond can be oxidized to form epoxides, diols, or be cleaved to yield aldehydes or carboxylic acids, providing access to a different set of functional groups.
Reduction: Catalytic hydrogenation of the vinyl group can produce the corresponding ethyl-substituted aromatic compound.
The interplay between the reactivity of the bromo and vinyl groups allows for a diverse range of synthetic strategies. For example, one functional group can be selectively reacted while the other is preserved for a subsequent transformation, providing a high degree of control in the assembly of complex target molecules.
| Reaction Type | Functional Group | Potential Transformation | Resulting Structure |
| Suzuki-Miyaura Coupling | Bromo | Reaction with boronic acid | Aryl-substituted methylstyrene |
| Heck Coupling | Bromo | Reaction with alkene | Vinylated methylstyrene |
| Polymerization | Vinyl | Chain-growth reaction | Functionalized polystyrene |
| Epoxidation | Vinyl | Oxidation with peroxy acid | 1-(2-bromo-4-methylphenyl)oxirane |
Scaffold for Design of Novel Functional Materials
The structural features of this compound make it an attractive scaffold for the design and synthesis of novel functional materials. The vinyl group serves as a polymerizable handle, allowing for the incorporation of this aromatic unit into larger polymer chains. The presence of the bromo and methyl groups on the benzene (B151609) ring can impart specific properties to the resulting materials.
Polymer Synthesis and Modification:
This compound can be homopolymerized or copolymerized with other vinyl monomers to create a variety of functional polymers. The resulting polymers possess pendant bromomethylphenyl groups, which can be further modified through post-polymerization functionalization. The bromine atom provides a reactive site for introducing a wide range of chemical functionalities via nucleophilic substitution or cross-coupling reactions. This allows for the tailoring of the polymer's properties, such as its solubility, thermal stability, and optical or electronic characteristics.
Materials with Tunable Properties:
The ability to precisely control the chemical composition and structure of polymers derived from this compound opens up possibilities for creating materials with tunable properties. For instance, the introduction of specific functional groups can be used to create:
Flame-retardant materials: The presence of bromine can enhance the flame retardancy of the polymer.
Optical materials: Modification with chromophores can lead to materials with interesting photophysical properties, such as fluorescence or nonlinear optical activity.
Membranes for separation: The introduction of polar or charged groups can alter the permeability and selectivity of polymer membranes.
| Material Type | Key Feature | Potential Application |
| Functionalized Polystyrenes | Post-polymerization modification | Resins for solid-phase synthesis, catalysts |
| Brominated Polymers | Flame retardancy | Fire-safe materials for electronics and construction |
| Optoelectronic Polymers | Tunable photophysical properties | Organic light-emitting diodes (OLEDs), sensors |
Intermediate in Cascade and Domino Reactions
While specific examples of this compound in cascade or domino reactions are not extensively documented in readily available literature, its structure suggests potential for such applications. Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates.
The dual reactivity of this compound could be exploited in designing cascade sequences. For example, a reaction could be initiated at one of the functional groups, which then generates a reactive intermediate that subsequently undergoes an intramolecular reaction involving the other functional group.
A hypothetical cascade reaction could involve an initial intermolecular reaction at the vinyl group, such as a Heck reaction, which then sets the stage for an intramolecular cyclization involving the bromo-substituted aromatic ring. Such a strategy could lead to the rapid assembly of complex polycyclic structures. The development of new catalytic systems is crucial for unlocking the potential of substrates like this compound in this area of research.
Application in Heterocycle Synthesis
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The structure of this compound offers several potential routes for the synthesis of various heterocyclic systems.
Cycloaddition Reactions:
The vinyl group can act as a dienophile or a dipolarophile in cycloaddition reactions. For example, a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene could lead to the formation of a six-membered ring fused to the aromatic core. Similarly, 1,3-dipolar cycloaddition reactions with dipoles such as azides or nitrile oxides could provide access to five-membered nitrogen- and oxygen-containing heterocycles, like triazoles or isoxazoles, respectively.
Metal-Catalyzed Annulation Reactions:
The bromo- and vinyl- functionalities can be utilized in transition metal-catalyzed annulation reactions to construct fused heterocyclic rings. For instance, a palladium-catalyzed reaction with a suitable coupling partner containing a nucleophilic site could lead to the formation of a new ring fused to the benzene ring. These types of reactions are powerful tools for the efficient construction of complex heterocyclic frameworks.
| Heterocyclic System | Synthetic Approach | Key Reaction |
| Substituted Tetralins | Diels-Alder Reaction | [4+2] Cycloaddition |
| Triazoles | 1,3-Dipolar Cycloaddition | Reaction with azides |
| Isoxazoles | 1,3-Dipolar Cycloaddition | Reaction with nitrile oxides |
| Fused Heterocycles | Metal-Catalyzed Annulation | Intramolecular Heck reaction |
Future Research Directions and Emerging Methodologies for 1 Bromo 3 Methyl 5 Vinylbenzene
The unique bifunctional nature of 1-bromo-3-methyl-5-vinylbenzene, possessing both a reactive vinyl group for polymerization and a bromo substituent for cross-coupling reactions, positions it as a valuable building block in materials science and organic synthesis. Future research is poised to unlock its full potential through the development of innovative synthetic methodologies. This article explores the emerging frontiers in the utilization of this compound, focusing on catalysis, green chemistry, novel reactivity, polymer science, and automated synthesis.
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-3-methyl-5-vinylbenzene, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis starting from 3-methyl-5-vinylbenzene via electrophilic bromination is typical. Optimize bromine equivalents (1.0–1.2 eq.) and reaction temperature (0–25°C) to minimize di-substitution byproducts. Use anhydrous FeBr₃ (0.1 eq.) as a catalyst in dichloromethane, and monitor progress via TLC (Rf ~0.5 in hexane/EtOAc 9:1). Purify via flash chromatography (silica gel, hexane/EtOAc gradient). For vinyl group stability, avoid prolonged exposure to strong acids/bases .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect aromatic protons as a singlet (2H, meta to Br) at δ 7.1–7.3 ppm, vinyl protons as doublets (δ 5.2–5.8 ppm), and methyl groups as singlets (δ 2.3–2.5 ppm).
- ¹³C NMR : Bromine-induced deshielding shifts the attached carbon to δ 120–125 ppm.
- IR : Confirm C-Br stretch at 550–650 cm⁻¹ and vinyl C=C at 1620–1680 cm⁻¹. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]⁺ .
Q. What safety protocols are critical for handling brominated aromatics like this compound?
- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Store at 2–8°C in amber glass to prevent light-induced decomposition. Dispose of waste via halogenated solvent protocols. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention .
Advanced Research Questions
Q. How can computational methods predict the reactivity of the vinyl group in cross-coupling reactions?
- Methodological Answer : Use DFT calculations (e.g., B3LYP/6-31G*) to model transition states for Suzuki-Miyaura coupling. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Compare activation energies for vinyl vs. bromine substitution pathways. Validate with experimental yields under Pd(PPh₃)₄ catalysis (2–5 mol%) in THF/water .
Q. What strategies resolve contradictions in crystallographic data for brominated aromatics?
- Methodological Answer : Iterative refinement using SHELXL ( ) is critical. Address thermal motion discrepancies by adjusting ADPs (anisotropic displacement parameters). For twinned crystals, apply HKLF5 in SHELX to deconvolute overlapping reflections. Validate with ORTEP-3 ( ) for accurate thermal ellipsoid visualization. Cross-check with powder XRD to confirm phase purity .
Q. How to address challenges in regioselective functionalization of this compound?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the vinyl group with BH₃·THF before bromine substitution.
- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to selectively deprotonate the methyl-adjacent position, followed by electrophilic quenching.
- Cross-Coupling : Prioritize Buchwald-Hartwig amination over Ullmann coupling for higher selectivity (Pd₂(dba)₃/XPhos catalyst system) .
Notes on Evidence Utilization
- Structural refinement (SHELX) and visualization (ORTEP-3) are industry standards for crystallography .
- Safety protocols align with GHS classifications for brominated compounds .
- Synthetic methodologies are inferred from analogous compounds (e.g., 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
